molecular formula C33H39BrN2O9 B1667930 Bromoreserpine CAS No. 84057-91-0

Bromoreserpine

Cat. No. B1667930
CAS RN: 84057-91-0
M. Wt: 687.6 g/mol
InChI Key: HETZMPQLMVFFBX-MDEJGZGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromoreserpine

Scientific Research Applications

Dopaminergic Control and Blood Pressure Regulation

Research has explored the role of dopaminergic control in regulating sympathetic tone and blood pressure. Bromocriptine, a compound related to Bromoreserpine, has been used to study these effects, particularly in patients with primary hypertension. The studies found that dopaminergic stimulation by Bromocriptine can reduce sympathetic outflow and blood pressure, supporting the hypothesis that reduced central dopaminergic activity may be a factor in primary hypertension (Kolloch, Kobayashi, & Dequattro, 1980).

Cognitive Performance and Neural Dynamics

Bromazepam, a benzodiazepine, has been used to investigate its effects on cognitive processes and brain dynamics. Studies have examined the modulatory effects of Bromazepam on event-related potentials (ERP) and electroencephalographic activity (EEG), providing insights into how such substances can influence cognitive performance and neural coherence (Puga et al., 2005), (Sampaio et al., 2007).

Psychopharmacology and Neurochemistry

Bromocriptine has been studied for its stimulant properties on central dopamine receptors, providing insights into the treatment of conditions like Parkinson's disease. Its effects on neurochemistry and behavior, such as inducing stereotyped behavior and its interactions with other neurotransmitter systems, have been explored to understand better how it can modulate dopamine receptors in the central nervous system (Johnson, Loew, & Vigouret, 1976).

Neurophysiological Effects in Motor Learning and Perception

The influence of Bromazepam on EEG and motor learning processes has been investigated, particularly in the context of how it affects tasks like typewriting. These studies contribute to understanding the neurophysiological changes and cortical activation associated with tasks requiring sustained attention and sensory perception, especially under the influence of neuromodulators like Bromazepam (Cunha et al., 2008).

properties

CAS RN

84057-91-0

Product Name

Bromoreserpine

Molecular Formula

C33H39BrN2O9

Molecular Weight

687.6 g/mol

IUPAC Name

bromo (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-3-methyl-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate

InChI

InChI=1S/C33H39BrN2O9/c1-35-23-14-19(39-2)7-8-20(23)21-9-10-36-16-18-13-27(31(43-6)28(33(38)45-34)22(18)15-24(36)29(21)35)44-32(37)17-11-25(40-3)30(42-5)26(12-17)41-4/h7-8,11-12,14,18,22,24,27-28,31H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1

InChI Key

HETZMPQLMVFFBX-MDEJGZGSSA-N

Isomeric SMILES

CN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@H]([C@@H]([C@H]5C(=O)OBr)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3

SMILES

CN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OBr)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OBr)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bromoreserpine; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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